1-(cyclopropylsulfonyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide
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Overview
Description
- The cyclopropylsulfonyl group is introduced via sulfonylation reactions.
- Common reagents include cyclopropylsulfonyl chloride and a base such as triethylamine.
- The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate.
Attachment of the Furan-2-ylmethyl Group:
- The furan-2-ylmethyl group is attached through nucleophilic substitution reactions.
- Reagents such as furan-2-ylmethyl halides and a suitable nucleophile are used.
- The reaction conditions may vary, but mild heating and the presence of a catalyst can enhance the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylsulfonyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
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Formation of the Azetidine Ring:
- Starting with a suitable azetidine precursor, the azetidine ring is constructed through cyclization reactions.
- Reaction conditions often involve the use of strong bases or acids to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylsulfonyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include furan-2,3-dione derivatives.
- Reduction products include azetidine amines.
- Substitution products include various sulfonamide derivatives.
Scientific Research Applications
1-(Cyclopropylsulfonyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylsulfonyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of specific proteins. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
1-(Cyclopropylsulfonyl)-N-(phenylmethyl)azetidine-3-carboxamide: Similar structure but with a phenylmethyl group instead of a furan-2-ylmethyl group.
1-(Cyclopropylsulfonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide: Contains a pyridin-2-ylmethyl group, offering different electronic properties.
Uniqueness: 1-(Cyclopropylsulfonyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct electronic and steric properties, potentially enhancing its bioactivity and specificity in various applications.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(furan-2-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-12(13-6-10-2-1-5-18-10)9-7-14(8-9)19(16,17)11-3-4-11/h1-2,5,9,11H,3-4,6-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQKCMHVWJHFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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